molecular formula C16H22N2O5 B1249091 Terezine B

Terezine B

Cat. No.: B1249091
M. Wt: 322.36 g/mol
InChI Key: GOQWKAOJTXJMMW-WQVCFCJDSA-N
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Description

All references discuss related compounds such as terezine D, terezine E, 14-hydroxyterezine D, and terezine A. For the purpose of this article, we will focus on terezine D and terezine E, which are structurally and functionally characterized in the evidence.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

(3S,6R)-6-hydroxy-6-[(R)-hydroxy(phenyl)methyl]-3,5-dimethoxy-3-propan-2-yl-1H-pyrazin-2-one

InChI

InChI=1S/C16H22N2O5/c1-10(2)16(23-4)13(20)17-15(21,14(18-16)22-3)12(19)11-8-6-5-7-9-11/h5-10,12,19,21H,1-4H3,(H,17,20)/t12-,15-,16+/m1/s1

InChI Key

GOQWKAOJTXJMMW-WQVCFCJDSA-N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N[C@](C(=N1)OC)([C@@H](C2=CC=CC=C2)O)O)OC

Canonical SMILES

CC(C)C1(C(=O)NC(C(=N1)OC)(C(C2=CC=CC=C2)O)O)OC

Synonyms

terezine B

Origin of Product

United States

Comparison with Similar Compounds

The terezine family comprises prenylated tryptophan-derived metabolites with diverse bioactivities. Below, we compare terezine D and terezine E with structurally related compounds, including 14-hydroxyterezine D , terezine A , and other fungal secondary metabolites.

Structural Comparison
Compound Core Structure Key Modifications Source Organism Reference
Terezine D Diketopiperazine + prenyl group Cyclic dipeptide (tryptophan-proline) Aspergillus terreus, Paecilomyces cinnamomeus
Terezine E Prenylated tryptophan analogue Open-chain prenylation at C-14 Mucor sp. (endophyte of Centaurea stoebe)
14-Hydroxyterezine D Terezine D derivative Hydroxylation at C-14 Aspergillus fumigatus (marine-derived)
Terezine A Isobenzofuranone derivative Methylation at C-6 Mangrove endophytic fungus

Key Observations :

  • Terezine D and 14-hydroxyterezine D share a diketopiperazine backbone but differ in hydroxylation, which impacts solubility and bioactivity .
  • Terezine E lacks the diketopiperazine ring, adopting an open-chain structure with enhanced antiproliferative activity compared to its cyclic counterparts .
Bioactivity Comparison
Compound Antiproliferative Activity (GI₅₀, µM) Antifungal Activity (MIC, µg/mL) Molecular Targets (Docking Scores, kcal/mol) Reference
Terezine D Not reported Not explicitly quantified Intermediate in astechrome biosynthesis
Terezine E 12.3 (K-562), 10.8 (HUVEC) 15.45 (S. aureus), 8.61 (P. notatum) Histone deacetylase (−9.0)
14-Hydroxyterezine D 21.7 (K-562), 18.5 (HUVEC) 21.73 (S. aureus), 11.54 (P. notatum) Matrix metalloproteinase-9 (−7.2)

Key Findings :

  • Terezine E exhibits superior cytotoxicity (lower GI₅₀) and antifungal potency compared to 14-hydroxyterezine D , likely due to its open-chain prenylation enhancing membrane permeability .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for evaluating the in vitro cytotoxicity of Terezine B against human cancer cell lines?

  • Methodological Answer: Use the MTT assay to measure cell viability, following protocols validated in studies on structurally related compounds like Terezine E. Test against cell lines such as HepG2 (hepatocarcinoma), T47D (breast cancer), and HCT-116 (colorectal carcinoma) in triplicate experiments. Include negative controls (untreated cells) and positive controls (e.g., doxorubicin). Normalize data to control viability and calculate IC50 values using non-linear regression analysis .

Q. What are the standard procedures for assessing the antimicrobial efficacy of this compound against Gram-positive bacteria and fungi?

  • Methodological Answer: Employ the broth microdilution method to determine minimum inhibitory concentrations (MICs). Use Staphylococcus aureus (Gram-positive) and Penicillium notatum (fungal strain) as test organisms. Prepare serial dilutions of this compound in Mueller-Hinton broth, inoculate with standardized microbial suspensions (1–5 × 10⁵ CFU/mL), and incubate at 37°C for 24 hours. MIC is defined as the lowest concentration showing no visible growth .

Q. How should researchers validate the purity and structural identity of newly isolated this compound compounds?

  • Methodological Answer: Combine high-resolution mass spectrometry (HRESIMS) for molecular formula confirmation, 1D/2D NMR for structural elucidation, and HPLC for purity assessment (>95%). Compare spectral data with published analogs like Terezine E and 14-hydroxyterezine D. For novel compounds, provide full spectroscopic characterization in supplementary materials .

Advanced Research Questions

Q. How can molecular docking simulations be optimized to predict this compound’s binding affinity to histone deacetylase (HDAC) enzymes?

  • Methodological Answer: Use AutoDock Vina with the HDAC crystal structure (PDB ID: 4CBT). Set grid parameters to cover the active site (e.g., center_x = 10.5, center_y = 22.3, center_z = 18.9; grid_size = 20 Å). Validate docking protocols by reproducing binding modes of known inhibitors (e.g., panobinostat). Analyze interactions (e.g., π-π stacking with Phe:871, hydrogen bonding with His:842) and compare energy scores (ΔG) to experimental cytotoxicity data .

Q. What statistical approaches are most robust for analyzing synergistic effects between this compound and conventional chemotherapeutic agents?

  • Methodological Answer: Apply the Chou-Talalay combination index (CI) method. Treat cells with this compound and chemotherapeutic agents (e.g., cisplatin) at fixed molar ratios. Calculate CI values using CompuSyn software: CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism. Validate with isobologram analysis and dose-reduction indices .

Q. How can researchers address discrepancies in cytotoxicity data for this compound across different studies?

  • Methodological Answer: Investigate variability in (1) cell culture conditions (e.g., passage number, serum concentration), (2) assay protocols (e.g., incubation time, MTT reagent concentration), and (3) compound solubility (use DMSO concentrations ≤0.1%). Perform meta-analysis of raw data from multiple studies, applying standardized normalization and outlier detection (e.g., Grubbs’ test) .

Q. What are the best practices for designing dose-response experiments to determine the IC50 of this compound in cancer cell models?

  • Methodological Answer: Use a logarithmic concentration range (e.g., 0.1–100 μM) with at least six data points. Include triplicate technical replicates and three biological replicates. Account for plate-edge effects by randomizing well positions. Analyze dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) and report 95% confidence intervals for IC50 values .

Data Presentation and Reproducibility Guidelines

  • For Basic Research:

    • Tabulate cytotoxicity and MIC data with mean ± SEM and statistical significance (e.g., p < 0.05 via Student’s t-test) .
    • Include raw NMR/HRESIMS spectra in supplementary materials .
  • For Advanced Research:

    • Provide docking parameters (grid coordinates, exhaustiveness) and validation metrics (RMSD of co-crystallized ligands) .
    • Publish full experimental protocols to enable replication, as per the Beilstein Journal of Organic Chemistry guidelines .

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